Cas no 158658-48-1 (4-tert-butyl-N-[(furan-2-yl)methyl]benzamide)

4-tert-Butyl-N-[(furan-2-yl)methyl]benzamide is a synthetic benzamide derivative featuring a tert-butyl-substituted aromatic ring and a furan-based methylene linker. This compound is of interest in organic and medicinal chemistry due to its structural hybridity, combining a lipophilic tert-butyl group with a heterocyclic furan moiety. Such characteristics make it a potential intermediate for pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound's stability under standard conditions and compatibility with common synthetic protocols further enhance its utility in laboratory applications.
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide structure
158658-48-1 structure
Product Name:4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
CAS No:158658-48-1
MF:C16H19NO2
MW:257.327564477921
CID:3050886
PubChem ID:674888
Update Time:2025-05-28

4-tert-butyl-N-[(furan-2-yl)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-(tert-Butyl)-N-(furan-2-ylmethyl)benzamide
    • 4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
    • CS-0320870
    • STK030006
    • SR-01000412666-1
    • CHEMBL1370754
    • Oprea1_206561
    • SR-01000412666
    • Oprea1_477612
    • AB00085974-01
    • SCHEMBL13762084
    • 651-539-9
    • AKOS000374051
    • HMS1426O21
    • 4-tert-butyl-N-(2-furylmethyl)benzamide
    • HMS2787K11
    • MLS001077249
    • UPCMLD0ENAT5955296:001
    • 4-tert-butyl-N-(furan-2-ylmethyl)benzamide
    • WAY-231211
    • Cambridge id 5467827
    • DTXSID501330738
    • SMR000473032
    • SALOR-INT L252646-1EA
    • IFLab1_005257
    • F1175-0153
    • 158658-48-1
    • Z31407952
    • Inchi: 1S/C16H19NO2/c1-16(2,3)13-8-6-12(7-9-13)15(18)17-11-14-5-4-10-19-14/h4-10H,11H2,1-3H3,(H,17,18)
    • InChI Key: SVRFJMBJZYKSBU-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1CNC(C1C=CC(=CC=1)C(C)(C)C)=O

Computed Properties

  • Exact Mass: 257.141578849Da
  • Monoisotopic Mass: 257.141578849Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.2Ų

4-tert-butyl-N-[(furan-2-yl)methyl]benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$57.0 2023-07-28
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